molecular formula C9H13ClN2O2 B2771275 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1909326-05-1

5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B2771275
CAS No.: 1909326-05-1
M. Wt: 216.67
InChI Key: MSMAADYARVOQEE-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O2Cl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of cyclobutylamine with ethyl acetoacetate followed by cyclization and subsequent hydrolysis.

  • Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of cyclobutyl is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced form.

  • Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the reduced form of the compound.

  • Substitution: The major products are various substituted derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory and analgesic agent. Industry: It is used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism by which 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-carboxylic acid: A closely related compound with similar chemical properties but lacking the cyclobutyl group.

  • 5-Cyclobutyl-1H-pyrazole-4-carboxylic acid: Similar to the target compound but without the methyl group at the 1-position.

Uniqueness: 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to the presence of both the cyclobutyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced properties compared to similar compounds.

Properties

IUPAC Name

5-cyclobutyl-1-methylpyrazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-11-8(6-3-2-4-6)7(5-10-11)9(12)13;/h5-6H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMAADYARVOQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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